2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and ability to act as bioisosteres for carboxylic acids or amides.
Properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(14)7-4-10-11(5-7)6(2)8(12)13/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAYHUDGSSDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl 4-hydroxy-1H-pyrazole-1-carboxylate with a suitable alkylating agent under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the hydroxyl group, allowing it to act as a nucleophile and attack the alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethoxycarbonyl group, resulting in the formation of reduced pyrazole derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving pyrazole derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Pyrazole Derivatives and Their Substituents
Key Observations:
- Ethoxycarbonyl vs.
- Trifluoromethyl Substitution : Compounds like C8H9F3N2O2 (CAS 1339703-80-8) exhibit higher metabolic stability due to the electron-withdrawing trifluoromethyl group, making them suitable for prolonged biological activity .
- Nitro Group Effects : The nitro-substituted derivative (CAS 1856024-84-4) shows a predicted pKa of ~3.05, enhancing acidity and solubility in basic environments, which is critical for formulation .
Backbone Modifications
Variations in the carboxylic acid backbone influence steric and electronic properties:
Table 2: Backbone Structural Analogues
Key Observations:
- Amine vs. Acid : The amine derivative (C6H11N3) lacks ionizable carboxyl groups, altering solubility and target interactions (e.g., receptor binding vs. enzyme inhibition) .
Biological Activity
Overview
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H12N2O4, is characterized by its unique ethoxycarbonyl group which influences its solubility and reactivity, making it a promising candidate in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. This interaction may modulate the activity of enzymes and receptors, leading to various pharmacological effects including anti-inflammatory and anti-cancer properties.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. For instance, certain synthesized pyrazoles demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Pyrazole compounds are known to exhibit anti-inflammatory activities. This property is crucial for the development of therapeutic agents targeting inflammatory diseases .
- Antimicrobial Properties : Some pyrazole derivatives have been reported to show antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of pyrazole derivatives:
- Structure-Activity Relationship (SAR) : The presence of different substituents on the pyrazole ring significantly influences its biological activity. For example, modifications to the ethoxycarbonyl group can enhance solubility and receptor binding affinity, which are critical for drug efficacy .
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Case Studies :
- In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives were tested for their cytotoxic effects. The results indicated that compounds with structural similarities to this compound exhibited promising synergistic effects when combined with doxorubicin, a common chemotherapeutic agent .
- Another investigation highlighted the potential of pyrazole derivatives as inhibitors of key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, showcasing their therapeutic relevance in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
